molecular formula C22H29N3 B1435145 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane CAS No. 1330765-96-2

7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane

Cat. No. B1435145
CAS RN: 1330765-96-2
M. Wt: 335.5 g/mol
InChI Key: ZXZSDCUWQQWSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane” is a chemical compound with the molecular formula C22H29N3 . It has an average mass of 335.486 Da and a monoisotopic mass of 335.236145 Da .


Molecular Structure Analysis

The molecular structure of “7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane” consists of 22 carbon atoms, 29 hydrogen atoms, and 3 nitrogen atoms .

Scientific Research Applications

Chiral Separation and Configuration Determination

Spirocyclic compounds, including structures similar to 7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane, are of great interest due to their potential applications in the pharmaceutical industry. They can serve as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. A study demonstrated the synthesis of various spiro compounds and the successful development of a normal-phase HPLC method to resolve their enantiomers. The specific optical rotation of these enantiomers was determined, and their configurations were proposed based on Lowe's rule (Liang et al., 2008).

Synthesis and Biological Activity Evaluation

In another study, a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems were designed, synthesized, and evaluated for their biological activities as potential epidermal growth factor receptor inhibitors. One compound, in particular, exhibited potent inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro (Fleita et al., 2013).

Crystal Structure Analysis

The crystal structures of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been elucidated, providing insights into the molecular arrangements and interactions within these compounds. The analysis revealed interesting intermolecular interactions, such as C–H···O and C–H···π, as well as π···π stacking interactions in certain structures, highlighting the complex structural features of spirocyclic compounds (Zeng et al., 2013).

NMR Spectroscopy and Theoretical Computation

The compound 3,3-dimethyl-3,3′-dibenzyl-2,2′,4,4′-tetraoxaspiro undecane was synthesized and characterized using 1H NMR spectroscopy and theoretical computation. This study highlights the utility of spectroscopic techniques and computational methods in elucidating the structures of spirocyclic compounds and understanding their chemical behavior (Zhi, 2011).

properties

IUPAC Name

7,10-dibenzyl-2,7,10-triazaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3/c1-3-7-20(8-4-1)15-24-13-14-25(16-21-9-5-2-6-10-21)19-22(18-24)11-12-23-17-22/h1-10,23H,11-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZSDCUWQQWSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CN(CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane
Reactant of Route 2
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane
Reactant of Route 3
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane
Reactant of Route 4
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane
Reactant of Route 5
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane
Reactant of Route 6
7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.